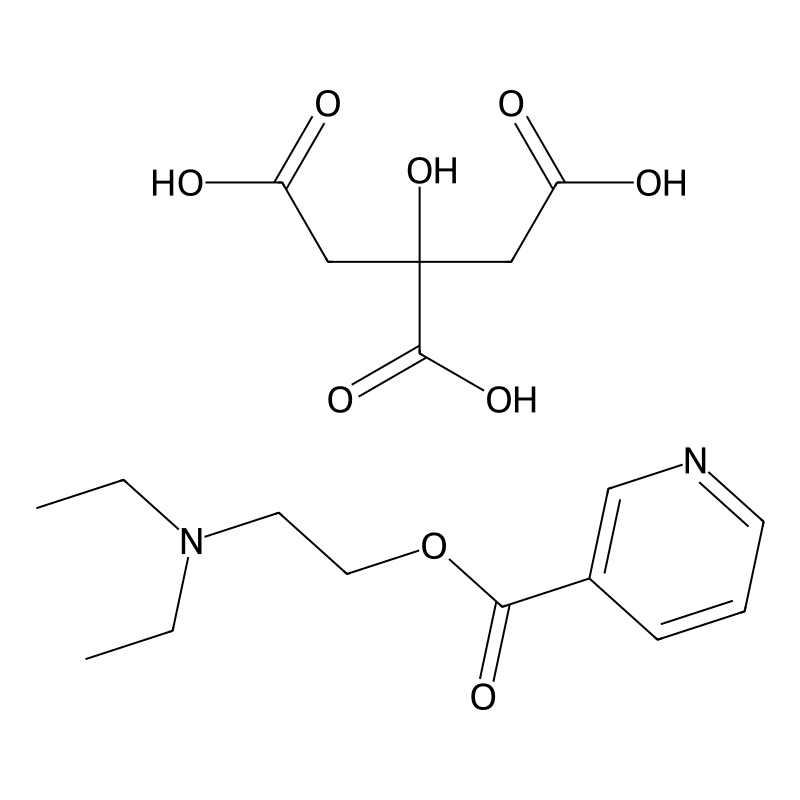Nicametate citrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Chelation Therapy
One of the primary research areas for nicametate citrate is in chelating therapy for heavy metal poisoning. It can bind to metals like lead, mercury, and arsenic, forming a complex that can be excreted through the kidneys. Studies have shown its effectiveness in removing these metals from the body in animal models and some human studies, although further research is needed to determine its optimal use and long-term safety in humans [, ].
Potential for Neuroprotection
Due to its vasodilatory properties, meaning it widens blood vessels, nicametate citrate has been explored for its potential neuroprotective effects. Studies suggest it may improve blood flow and oxygen delivery to the brain, which could be beneficial in conditions like stroke and neurodegenerative diseases. However, further research, particularly large-scale clinical trials, are needed to confirm these potential benefits and establish its safety and efficacy in these contexts [, ].
Other Research Areas
Nicametate citrate is also being investigated in other areas of scientific research, including:
Nicametate citrate is a chemical compound with the formula C₁₈H₂₆N₂O₉ and the CAS registry number 1641-74-3. It is a salt formed from nicametate and citric acid, characterized by a complex molecular structure that includes an aromatic ring with methyl and methoxy substituents from nicametate, along with a carboxylic acid chain from the citrate ion . This compound has gained attention for its potential therapeutic applications, particularly in enhancing blood flow and as a chelating agent.
Nicametate citrate exhibits several biological activities:
- Vasodilation: It enhances blood flow by relaxing blood vessels, which may benefit conditions such as stroke and other neurodegenerative diseases .
- Neuroprotection: By improving oxygen delivery to the brain, it may offer protective effects against ischemic damage during strokes.
- Chelation: It binds heavy metals like lead and mercury, aiding in their removal from the body.
These activities highlight its potential as a therapeutic agent, although further research is required to establish its efficacy and safety.
The synthesis of nicametate citrate typically involves the reaction between nicametate and citric acid. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
- Neutralization Reaction: Mixing equimolar amounts of nicametate and citric acid in a suitable solvent.
- Crystallization: Isolating the resulting salt through crystallization techniques.
Further studies are necessary to optimize these methods for higher yields and purity.
Nicametate citrate has several applications:
- Medical Uses: Primarily explored for its vasodilatory effects, it may be beneficial in treating cardiovascular conditions or enhancing recovery post-stroke .
- Chelation Therapy: Used in cases of heavy metal poisoning, it helps remove toxic metals from the body.
- Research: Investigated for its potential neuroprotective properties and other therapeutic benefits in various medical conditions .
Several compounds share similarities with nicametate citrate in terms of structure or function. Here are some notable examples:
Nicametate citrate's unique combination of vasodilatory and chelating properties distinguishes it from these compounds, making it a subject of interest in both pharmacological research and clinical applications.
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]
MeSH Pharmacological Classification
Pictograms


Irritant;Health Hazard






